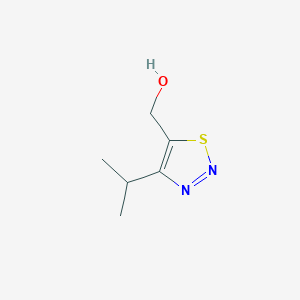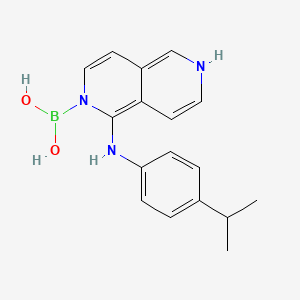
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrazole ring substituted with an amino group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride typically involves the reaction of 4-amino-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the chloropropanol, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through crystallization or recrystallization techniques to obtain high purity material suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Amino-pyrazol-1-yl)propanal or 3-(4-Amino-pyrazol-1-yl)propanone.
Reduction: Formation of 3-(4-Amino-pyrazol-1-yl)propan-1-amine.
Substitution: Formation of 3-(4-Amino-pyrazol-1-yl)propyl halides or esters.
Aplicaciones Científicas De Investigación
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromopyrazol-1-yl)propan-1-ol: Similar structure but with a bromine atom instead of an amino group.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the pyrazole ring, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new pharmaceuticals and research compounds .
Propiedades
Fórmula molecular |
C6H12ClN3O |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
3-(4-aminopyrazol-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-6-4-8-9(5-6)2-1-3-10;/h4-5,10H,1-3,7H2;1H |
Clave InChI |
BXDGNAYQSPOMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![disodium;5-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-[2-[4-[[4-(3-hydroxypropoxy)phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1514305.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)


![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
